molecular formula C10H16NO3P B179429 4-(Diethoxyphosphorylmethyl)pyridine CAS No. 77047-42-8

4-(Diethoxyphosphorylmethyl)pyridine

Cat. No.: B179429
CAS No.: 77047-42-8
M. Wt: 229.21 g/mol
InChI Key: IHGJNTGEJAJEKD-UHFFFAOYSA-N
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Description

4-(Diethoxyphosphorylmethyl)pyridine is an organic compound with the molecular formula C10H16NO3P and a molecular weight of 229.213 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a diethoxyphosphorylmethyl group attached to the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diethoxyphosphorylmethyl)pyridine typically involves the reaction of pyridine with diethyl phosphite in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product . The general reaction scheme is as follows:

Pyridine+Diethyl phosphiteBase, HeatThis compound\text{Pyridine} + \text{Diethyl phosphite} \xrightarrow{\text{Base, Heat}} \text{this compound} Pyridine+Diethyl phosphiteBase, Heat​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions and optimizing yield .

Chemical Reactions Analysis

Types of Reactions

4-(Diethoxyphosphorylmethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphines or phosphine oxides.

Scientific Research Applications

4-(Diethoxyphosphorylmethyl)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Diethoxyphosphorylmethyl)pyridine involves its interaction with various molecular targets. The phosphoryl group can participate in hydrogen bonding and coordination with metal ions, influencing the compound’s reactivity and biological activity. The pyridine ring can interact with nucleophiles and electrophiles, facilitating various chemical transformations .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-pyridylmethyl)phosphonate
  • Diethyl (pyridin-4-ylmethyl)phosphonate
  • Phosphonic acid, P-(4-pyridinylmethyl)-, diethyl ester

Uniqueness

4-(Diethoxyphosphorylmethyl)pyridine is unique due to the specific positioning of the diethoxyphosphorylmethyl group on the pyridine ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

4-(diethoxyphosphorylmethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHGJNTGEJAJEKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=NC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 4-chloropyridine hydrochloride (3.28 g, 20 mmol) in benzene (50 mL) was added 40% NaOH (1.35 mL). The resulting mixture was sonicated for 10 min and filtered. The residue was treated with additional benzene (15 mL), sonicated and filtered. The combined benzene layers were dried (Na2SO4) to give a solution of 4-chloropyridine which was used without further characterization (vida infra). A solution of diethyl phosphate (3.03 g, 22 mmol) in benzene (35 mL) was treated with freshly cut Na (510 mg, 22 mmol). The resulting mixture was refluxed for 30 min (oil temp. 90° C.), cooled to 0° C., then treated added dropwise over 10 min. with the solution of 4-chloropyridine in benzene (prepared as described above). After addition, the resulting mixture was refluxed for 3 h (oil temp. 100° C.) under argon then cooled to rt. The insoluble white precipitate was removed by filtration and rinsed with benzene (20 mL). The combined filtrate was concentrated and dried under high vacuum to give 3.5 g of diethyl pyridin-4-ylmethylphosphonate as a colorless liquid.
Quantity
3.03 g
Type
reactant
Reaction Step One
[Compound]
Name
Na
Quantity
510 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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